molecular formula C19H19NO3S B11466222 Methyl 4-(2-oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-b]pyridin-4-yl)benzoate

Methyl 4-(2-oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-b]pyridin-4-yl)benzoate

Cat. No.: B11466222
M. Wt: 341.4 g/mol
InChI Key: QLONCFPLOURWIU-UHFFFAOYSA-N
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Description

Methyl 4-(2-oxo-1,2,3,4,5,6,7,8-octahydro1benzothieno[2,3-b]pyridin-4-yl)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a benzothieno-pyridine core, which is fused with a benzoate ester group. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

The synthesis of Methyl 4-(2-oxo-1,2,3,4,5,6,7,8-octahydro1benzothieno[2,3-b]pyridin-4-yl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor to form the benzothieno-pyridine core, followed by esterification to introduce the benzoate group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Methyl 4-(2-oxo-1,2,3,4,5,6,7,8-octahydro1benzothieno[2,3-b]pyridin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, or reduce other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(2-oxo-1,2,3,4,5,6,7,8-octahydro1benzothieno[2,3-b]pyridin-4-yl)benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2-oxo-1,2,3,4,5,6,7,8-octahydro1benzothieno[2,3-b]pyridin-4-yl)benzoate involves its interaction with specific molecular targets within cells. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.

Comparison with Similar Compounds

Methyl 4-(2-oxo-1,2,3,4,5,6,7,8-octahydro1benzothieno[2,3-b]pyridin-4-yl)benzoate can be compared with other similar compounds, such as:

    Quinolones: These compounds share a similar heterocyclic structure and are known for their antimicrobial properties.

    Benzothiophenes: These compounds have a similar benzothiophene core and are studied for their potential therapeutic applications.

    Pyridines: These compounds have a pyridine ring and are widely used in pharmaceuticals and agrochemicals.

The uniqueness of Methyl 4-(2-oxo-1,2,3,4,5,6,7,8-octahydro1benzothieno[2,3-b]pyridin-4-yl)benzoate lies in its specific combination of functional groups and ring structures, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C19H19NO3S

Molecular Weight

341.4 g/mol

IUPAC Name

methyl 4-(2-oxo-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-4-yl)benzoate

InChI

InChI=1S/C19H19NO3S/c1-23-19(22)12-8-6-11(7-9-12)14-10-16(21)20-18-17(14)13-4-2-3-5-15(13)24-18/h6-9,14H,2-5,10H2,1H3,(H,20,21)

InChI Key

QLONCFPLOURWIU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CC(=O)NC3=C2C4=C(S3)CCCC4

Origin of Product

United States

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